3-(4-Bromophenoxy)tetrahydrofuran is an organic compound characterized by the presence of a bromophenoxy group attached to a tetrahydrofuran ring. This compound serves as an important intermediate in organic synthesis, particularly in the development of biologically active molecules and complex organic structures. Its unique structure contributes to its reactivity and potential applications in various chemical processes.
3-(4-Bromophenoxy)tetrahydrofuran can be sourced from chemical suppliers and is classified under organic compounds, specifically within the category of tetrahydrofurans. The compound is often produced for use in research and industrial applications, where it plays a crucial role in synthesizing other chemical entities.
The synthesis of 3-(4-Bromophenoxy)tetrahydrofuran typically involves the reaction of 4-bromophenol with tetrahydrofuran derivatives. One common synthetic route includes:
The molecular structure of 3-(4-Bromophenoxy)tetrahydrofuran consists of a tetrahydrofuran ring substituted with a bromophenoxy group. The structural formula can be represented as follows:
The compound's structure includes a five-membered ring (tetrahydrofuran) with an ether oxygen and a brominated phenyl group, which influences its chemical properties and reactivity .
3-(4-Bromophenoxy)tetrahydrofuran can participate in several types of chemical reactions:
The mechanism of action for 3-(4-Bromophenoxy)tetrahydrofuran involves its interaction with biological targets through halogen bonding, which can alter protein structures and functions. The stable tetrahydrofuran scaffold allows for diverse interactions within biological pathways, making it a valuable compound in medicinal chemistry.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) are commonly employed to confirm the structure and purity of synthesized products .
3-(4-Bromophenoxy)tetrahydrofuran finds significant applications in scientific research, particularly in:
This compound's versatility makes it an essential component in the toolkit of synthetic organic chemists .
The synthesis of 3-(4-bromophenoxy)tetrahydrofuran (CAS 1258963-16-4) primarily exploits nucleophilic aromatic substitution (SNAr). Deprotonation of 4-bromophenol (pKa ~9.8) using strong bases like NaH or KOH generates a phenoxide anion, which attacks electrophilic sites on tetrahydrofuran (THF) derivatives. Key intermediates include 3-bromotetrahydrofuran or epoxy-activated THF species. The reaction proceeds under anhydrous conditions in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C, yielding the target compound in 72–85% efficiency. Regioselectivity challenges arise from competing O- vs. C-alkylation, mitigated by stoichiometric control (1.2:1 phenol:THF derivative ratio) [4].
Regioselective ring closure is achieved using magnesium halide additives (e.g., MgI₂), directing endo-cyclization in epoxy alcohol precursors. For 4-(4-bromophenoxy)butane-1,2-diol derivatives, MgI₂ catalyzes halohydrin formation followed by 5-exo-tet cyclization, affording 2,3-cis-disubstituted tetrahydrofurans with 84% yield and >85% diastereomeric excess. Solvent effects are critical: dioxane/acetonitrile mixtures (4:1) suppress oligomerization byproducts. Kinetic studies reveal base concentration (LiOMe, 2.5 equiv) as pivotal for suppressing di-alkylation (<5% byproduct) [5] [8].
Table 1: Optimization Parameters for Nucleophilic Substitution
Parameter | Optimal Conditions | Yield Impact | Byproduct Reduction |
---|---|---|---|
Base | KOH/NaH (1.5 equiv) | 85% | Oligomers <8% |
Solvent | DMF/Acetonitrile (3:1) | 82% | Dialkylation <5% |
Temperature | 70°C | 80% | Dehalogenation <3% |
Additive | MgI₂ (5 mol%) | 84% | endo:exo = 85:15 |
Racemic 3-(4-bromophenoxy)tetrahydrofuran resolves into (R)- and (S)-enantiomers via diastereomeric salt formation with (‒)-O,O'-di-p-toluoyl-l-tartaric acid (DTTA). Crystallization from methanol yields enantiomerically enriched salts (92% ee) after three recrystallizations. Alternatively, lipase-catalyzed (CAL-B) kinetic resolution of racemic acetate precursors in tert-butyl methyl ether achieves 48% conversion with 99% ee for the remaining (S)-alcohol. Chiral HPLC (Chiralpak IC column) using hexane:IPA (95:5) separates enantiomers with α = 1.32 [2] [3] [7].
Episulfonium/seleniranium ions enable stereocontrolled cyclization. Treatment of hydroxyselenide precursors (e.g., PhSe(CH₂)₃OC₆H₄Br-4) with HClO₄ generates seleniranium ions, undergoing 5-exo-tet cyclization to afford trans-2,5-disubstituted tetrahydrofurans. Thiourea catalysts suppress competing 6-endo-tet pathways, enhancing diastereoselectivity (dr >30:1). Yields reach 58–90% with p-TsOH catalysis, though over-acidification risks THP byproduct formation (17% without equilibrium control) [6] [7].
Table 2: Stereoselective Synthesis Outcomes
Method | Conditions | Yield | Stereoselectivity | Application Scope |
---|---|---|---|---|
Diastereomeric Salt | DTTA, MeOH, 3× recryst. | 40% | 92% ee | R/S alcohols |
Enzymatic Resolution | CAL-B, vinyl acetate | 48% conv. | 99% ee (S) | Acetate precursors |
Seleniranium Cyclization | PhSeH, p-TsOH | 58% | >30:1 dr | 1,4-Triols with thio/seleno |
Ni(II)/BINOL catalysts enable enantioselective C(sp³)–H activation in ureas or ferrocenes, adaptable to THF synthesis. Using air-stable Ni(OTf)₂ (2 mol%) and (S)-BINOL (4 mol%), desymmetrization of N-(quinolin-8-yl) tertiary ureas forms Ni(II)-cyclometalated intermediates. Deuterium labeling confirms reversible C–H activation as the enantio-determining step. Carboxylate additives (e.g., pivalate) accelerate ligand dissociation via concerted metalation-deprotonation (CMD), achieving 91% ee in model substrates. Limitations include primary C–H bonds requiring elevated temperatures (100°C) [8].
Suzuki-Miyaura coupling of 3-(4-bromophenoxy)tetrahydrofuran with arylboronic acids uses Pd(dppe)Cl₂ (1 mol%) and in situ reduction protocols. Primary alcohols (e.g., HEP) reduce Pd(II) to Pd(0) without phosphine oxidation. Optimized conditions (K₂CO₃, DMF/H₂O, 80°C) couple phenylboronic acid quantitatively. Buchwald ligands (e.g., SPhos) suppress homocoupling (<2%), enabling access to 3-(4-biphenyloxy)tetrahydrofuran. Scavengers (4 Å MS) prevent protodebromination [8] [9].
Table 3: Metal-Catalyzed Functionalization Performance
Catalyst System | Reaction Type | Yield | Selectivity | Key Innovation |
---|---|---|---|---|
Ni(OTf)₂/(S)-BINOL | C–H Activation/Desymmetrization | 91% | 99% ee | Carboxylate-assisted CMD |
Pd(dppe)Cl₂/HEP | Suzuki Coupling | 95% | >98% cross-coupling | Alcohol-mediated Pd(II) reduction |
PdCl₂(DPPF)/SPhos | Arylation | 88% | Homocoupling <2% | Base-free conditions |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9